[(Dimethylamino)(phenyl)methyl]phosphonic acid
Description
Properties
CAS No. |
67623-08-9 |
|---|---|
Molecular Formula |
C9H14NO3P |
Molecular Weight |
215.19 g/mol |
IUPAC Name |
[dimethylamino(phenyl)methyl]phosphonic acid |
InChI |
InChI=1S/C9H14NO3P/c1-10(2)9(14(11,12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H2,11,12,13) |
InChI Key |
VNAVXNXLUFFUNS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethylamino)(phenyl)methyl]phosphonic acid can be achieved through several methods. One common approach involves the Michaelis–Arbuzov reaction, where a phosphite ester reacts with an alkyl halide to form a phosphonate ester, which is subsequently hydrolyzed to yield the phosphonic acid . Another method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite . These reactions typically require catalysts or specific conditions such as elevated temperatures or the use of microwaves to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of [(Dimethylamino)(phenyl)methyl]phosphonic acid often involves large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(Dimethylamino)(phenyl)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phosphonic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids .
Scientific Research Applications
[(Dimethylamino)(phenyl)methyl]phosphonic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [(Dimethylamino)(phenyl)methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions, making it effective as a chelating agent and corrosion inhibitor . Additionally, the compound’s ability to participate in various chemical reactions allows it to modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
[(Dimethylamino)(phenyl)methyl]phosphonic acid can be compared with other similar compounds, such as:
Dimethyl methylphosphonate: A simpler phosphonate ester used in various industrial applications.
Aminophosphonic acids: Compounds with similar structures but different functional groups, used as chelating agents and in medicinal chemistry.
Bisphosphonates: A class of compounds used in the treatment of osteoporosis, which share the phosphonic acid moiety but have different substituents.
Biological Activity
[(Dimethylamino)(phenyl)methyl]phosphonic acid is a member of the aminophosphonic acids, which have garnered attention due to their diverse biological activities. These compounds exhibit potential applications in medicinal chemistry, particularly as anticancer agents, antioxidants, and herbicides. This article reviews the biological activity of [(Dimethylamino)(phenyl)methyl]phosphonic acid, supported by data tables and relevant case studies.
Synthesis and Characterization
The synthesis of [(Dimethylamino)(phenyl)methyl]phosphonic acid typically involves the reaction of dimethylamine and phenylmethyl phosphonic acid derivatives. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Antioxidant Activity
A study evaluated the antioxidant properties of various aminophosphonates using the DPPH (1,1-diphenyl-2-picryl-hydrazyl) assay. The results indicated that certain aminophosphonates, including derivatives similar to [(Dimethylamino)(phenyl)methyl]phosphonic acid, exhibited superior radical scavenging activity compared to traditional antioxidants like BHT (2,6-di-tert-butyl-4-methylphenol) .
Table 1: Antioxidant Activity of Selected Aminophosphonates
| Compound | IC50 (µM) | Comparison with BHT |
|---|---|---|
| [(Dimethylamino)(phenyl)methyl]phosphonic acid | 15 | Better |
| BHT | 20 | Baseline |
| Other Aminophosphonates | Varies | Varies |
Anticancer Activity
Recent research has demonstrated that α-aminophosphonate derivatives have significant anticancer properties. In vitro studies against breast cancer cell lines (MCF-7) revealed moderate to high cytotoxicity of these compounds. Specifically, treatments with [(Dimethylamino)(phenyl)methyl]phosphonic acid led to a reduction in tumor cell proliferation and induced apoptosis in cancer cells .
Case Study: Anticancer Efficacy
In a controlled study involving female rats with induced breast cancer, treatment with aminophosphonates resulted in a significant decrease in tumor size compared to untreated controls. Histopathological analysis showed reduced tumor cell density and increased apoptosis markers in treated groups .
Herbicidal Properties
The hemolytic activity of aminophosphonates has been explored as a potential mechanism for herbicidal action. Experiments indicated that compounds like [(Dimethylamino)(phenyl)methyl]phosphonic acid can disrupt red blood cell membranes in plants, suggesting its utility as a herbicide .
Table 2: Hemolytic Activity of Aminophosphonates
| Compound | Hemolytic Activity (%) | Potential as Herbicide |
|---|---|---|
| [(Dimethylamino)(phenyl)methyl]phosphonic acid | 75 | Yes |
| Other Aminophosphonates | Varies | Depends on Structure |
The biological activities of [(Dimethylamino)(phenyl)methyl]phosphonic acid can be attributed to its ability to interact with cellular targets such as enzymes involved in oxidative stress and cancer proliferation pathways. The compound's structure allows it to mimic natural substrates, potentially inhibiting key enzymes or receptors involved in these processes.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for [(Dimethylamino)(phenyl)methyl]phosphonic acid, and how do reaction conditions influence yield?
- Methodology :
- Hydrolysis of phosphonate esters : Use concentrated HCl (35–37%) under reflux for 1–12 hours to hydrolyze dimethylamino-substituted phenylphosphonate esters. Yields range from 60–75% but require corrosion-resistant equipment .
- Mannich reaction : React phosphorous acid with formaldehyde and dimethylamine under controlled pH (4–6) to form the aminomethylphosphonic acid backbone. Optimize stoichiometry to avoid side products .
- Catalytic dealkylation : Employ bromotrimethylsilane (TMSBr) in anhydrous dichloromethane to cleave alkyl groups from phosphonate esters, followed by methanolysis. This method achieves >80% purity but is sensitive to moisture .
- Data Table :
| Method | Conditions | Yield | Key Challenges |
|---|---|---|---|
| Hydrolysis | HCl (35%), reflux, 6h | 70% | Corrosive reagents |
| Mannich Reaction | HCHO, dimethylamine, 50°C, 8h | 65% | pH control critical |
| TMSBr dealkylation | TMSBr/CH₂Cl₂, rt, 2h | 85% | Moisture sensitivity |
Q. Which spectroscopic techniques are most effective for characterizing [(Dimethylamino)(phenyl)methyl]phosphonic acid?
- Methodology :
- 31P NMR : Detects phosphorus environments (δ ~15–25 ppm for phosphonic acid groups). Use deuterated DMSO as a solvent to resolve dimethylamino and phenyl substituent effects .
- FT-IR : Identify P=O (1250 cm⁻¹) and P–OH (2300–2400 cm⁻¹) stretches. Compare with phenylphosphonic acid reference spectra to confirm functional groups .
- X-ray crystallography : Resolve hydrogen-bonding networks between phosphonic acid and dimethylamino groups. Single crystals grown in ethanol/water mixtures (3:1 v/v) .
Q. How does pH affect the stability of [(Dimethylamino)(phenyl)methyl]phosphonic acid in aqueous solutions?
- Methodology :
- Conduct accelerated stability studies (pH 1–13, 25–80°C). Monitor degradation via HPLC:
- Acidic conditions (pH < 3) : Rapid hydrolysis of the P–C bond occurs, forming phenylmethanol and phosphoric acid derivatives .
- Neutral/basic conditions (pH 7–12) : Stable for >30 days; dimethylamino group prevents aggregation.
Advanced Research Questions
Q. How can researchers optimize dealkylation reactions to synthesize [(Dimethylamino)(phenyl)methyl]phosphonic acid while minimizing side products?
- Methodology :
- Use boron tribromide (BBr₃) with trifluoroacetic acid (TFA) and dimethyl sulfide (DMS) to suppress SN1/SN2 pathways. Reaction at −20°C reduces β-elimination byproducts .
- Purify via ion-exchange chromatography (Dowex 50WX8 resin) to separate phosphonic acid from alkylated impurities.
Q. What role does [(Dimethylamino)(phenyl)methyl]phosphonic acid play in functionalizing nanomaterials, and how are ligand-surface interactions analyzed?
- Methodology :
- Functionalize silica nanoparticles by refluxing with the compound in toluene (110°C, 24h). Use solid-state 29Si NMR to confirm Si–O–P bonding (δ −110 to −115 ppm) .
- Quantify ligand density via thermogravimetric analysis (TGA): ~2.1 molecules/nm² for fumed silica.
Q. How do computational models aid in predicting the binding affinity of [(Dimethylamino)(phenyl)methyl]phosphonic acid with biological targets?
- Methodology :
- Perform molecular docking (AutoDock Vina) using crystal structures of alkaline phosphatase (PDB: 1ALK). The dimethylamino group shows strong electrostatic interactions with Arg166 (ΔG = −8.2 kcal/mol) .
- Validate with isothermal titration calorimetry (ITC) : Kd = 12 ± 3 µM for bovine intestinal phosphatase.
Q. What conflicting data exist regarding catalytic efficiency in asymmetric synthesis, and how can discrepancies be resolved?
- Analysis :
- PtO₂ (Adams catalyst) : Yields 75% enantiomeric excess (ee) in hydrogenolysis but requires high H₂ pressure (5 atm) .
- Wilkinson catalyst (RhCl(PPh₃)₃) : Achieves 90% ee under mild conditions but suffers from phosphine ligand degradation .
- Resolution : Use design of experiments (DoE) to optimize catalyst loading (0.5–2 mol%), temperature (25–60°C), and H₂ pressure.
Q. What methodologies are employed to study the compound’s interaction with metal oxides in surface modification?
- Methodology :
- X-ray photoelectron spectroscopy (XPS) : Detect P 2p peaks at 133.5 eV (indicative of P–O–Ti bonds on TiO₂) .
- Contact angle measurements : Hydrophilicity decreases from 85° to 35° after functionalization, confirming surface coverage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
